molecular formula C37H63N17O10 B14259029 H-Val-Arg-Gln-His-Asn-Pro-Arg-OH CAS No. 212247-60-4

H-Val-Arg-Gln-His-Asn-Pro-Arg-OH

Cat. No.: B14259029
CAS No.: 212247-60-4
M. Wt: 906.0 g/mol
InChI Key: SILXJIRTKYXPBM-QOTDWYQRSA-N
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Description

The compound H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is a peptide composed of the amino acids valine, arginine, glutamine, histidine, asparagine, proline, and arginine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Val-Arg-Gln-His-Asn-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH can undergo various chemical reactions, including:

    Oxidation: This can occur at the side chains of amino acids like histidine and arginine.

    Reduction: Disulfide bonds in peptides can be reduced using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create peptide analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Chemistry

Peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.

Biology

In biological research, these peptides can be used to study protein-protein interactions , enzyme-substrate interactions, and cellular signaling pathways.

Medicine

Peptides have potential therapeutic applications, including as enzyme inhibitors , antimicrobial agents , and drug delivery systems .

Industry

In the industrial sector, peptides are used in the development of biomaterials , cosmetics , and nutraceuticals .

Mechanism of Action

The mechanism of action of peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, some peptides can inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • H-Asn-Arg-Val-Tyr-Val-His-Pro-Phe-OH
  • H-Thr-Pro-Asn-Gln-Arg-Gln-Asn-Val-Cys-OH

Uniqueness

H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is unique due to its specific sequence of amino acids, which determines its biological activity and interaction with molecular targets . The presence of multiple arginine residues, for example, can enhance its binding affinity to negatively charged molecules.

Properties

CAS No.

212247-60-4

Molecular Formula

C37H63N17O10

Molecular Weight

906.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H63N17O10/c1-18(2)28(40)33(61)50-20(6-3-11-46-36(41)42)29(57)49-21(9-10-26(38)55)30(58)52-23(14-19-16-45-17-48-19)31(59)53-24(15-27(39)56)34(62)54-13-5-8-25(54)32(60)51-22(35(63)64)7-4-12-47-37(43)44/h16-18,20-25,28H,3-15,40H2,1-2H3,(H2,38,55)(H2,39,56)(H,45,48)(H,49,57)(H,50,61)(H,51,60)(H,52,58)(H,53,59)(H,63,64)(H4,41,42,46)(H4,43,44,47)/t20-,21-,22-,23-,24-,25-,28-/m0/s1

InChI Key

SILXJIRTKYXPBM-QOTDWYQRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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